molecular formula C25H21ClFN5O2S B2886605 5-{[4-(3-chlorophenyl)piperazin-1-yl](2-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-79-6

5-{[4-(3-chlorophenyl)piperazin-1-yl](2-fluorophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2886605
CAS No.: 887221-79-6
M. Wt: 509.98
InChI Key: YTOJPYQEWZCZFO-UHFFFAOYSA-N
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Description

The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a structurally complex heterocyclic molecule featuring a triazolo-thiazole core fused with furan, fluorophenyl, and chlorophenyl-piperazine moieties. The presence of halogenated aryl groups (fluorine and chlorine) and a piperazine linker suggests possible applications in central nervous system (CNS) therapeutics or antimicrobial agents, though specific pharmacological data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-16-5-3-6-17(15-16)30-10-12-31(13-11-30)21(18-7-1-2-8-19(18)27)22-24(33)32-25(35-22)28-23(29-32)20-9-4-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOJPYQEWZCZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Derivative: This step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the 2-fluorophenyl group.

    Cyclization to Form the Triazole and Thiazole Rings: The final steps involve cyclization reactions to form the triazole and thiazole rings, often using reagents such as hydrazine and sulfur sources under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated products.

Scientific Research Applications

5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activities.

    Pharmacology: Studies may focus on its interactions with various biological targets, including receptors and enzymes.

    Biology: The compound could be used in studies related to cell signaling pathways and molecular mechanisms of action.

Mechanism of Action

The mechanism of action of 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Key Compounds :

4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Feature Target Compound Compound 4/5 Compound from
Core Structure Triazolo[3,2-b][1,3]thiazole fused with furan Thiazole fused with pyrazole and triazole Triazolo[3,2-b][1,2,4]thiazole fused with furan
Aryl Substituents 3-Chlorophenyl (piperazine), 2-fluorophenyl 4-Chlorophenyl/4-fluorophenyl, 4-fluorophenyl (pyrazole) 2-Fluorophenyl (piperazine), 4-methylphenyl
Halogen Position Chlorine at meta-position (3-chlorophenyl) Chlorine/fluorine at para-position (4-Cl/4-F) Fluorine at ortho-position (2-fluorophenyl)
Crystallography Not reported Triclinic, P̄1 symmetry; two independent molecules per asymmetric unit Not reported
Synthetic Yield Not reported High yields (>80%) via cyclocondensation Not reported

Key Observations :

  • Halogen position (ortho, meta, para) significantly influences molecular planarity and crystal packing. For example, para-substituted compounds (4 and 5) form isostructural crystals with minor adjustments for Cl/F substitution , whereas meta- or ortho-substituted analogs (e.g., target compound and ) likely exhibit distinct conformational flexibility.
  • Piperazine-linked fluorophenyl groups (as in the target compound and ) may enhance solubility compared to purely hydrocarbon-linked systems .

Triazolo-Thiadiazole and Pyrazole Derivatives

Key Compounds :

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Feature Target Compound Triazolo-Thiadiazole Derivatives
Core Structure Triazolo[3,2-b][1,3]thiazole Triazolo[3,4-b][1,3,4]thiadiazole
Pharmacological Target Not reported Antifungal activity via 14-α-demethylase lanosterol inhibition (PDB: 3LD6)
Synthetic Route Not reported Hydrazine-mediated cyclization with acetylated intermediates

Key Observations :

  • The triazolo-thiazole core in the target compound differs from triazolo-thiadiazole systems in sulfur positioning, which may alter electron distribution and bioactivity.
  • Methoxy groups (in ) enhance metabolic stability compared to halogens but reduce electrophilicity .

Fluorophenyl Triazole-Thiol Derivatives

Key Compounds :

5-(2-/3-Fluorophenyl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiols

Feature Target Compound Triazole-Thiol Derivatives
Functional Groups Fluorophenyl, chlorophenyl-piperazine, furan Fluorophenyl, thiol, Schiff base linker
Physicochemical Properties Likely moderate solubility due to piperazine Enhanced solubility via thiolate formation, pH-dependent stability

Key Observations :

  • Fluorophenyl groups improve membrane permeability but may increase hydrophobicity. Piperazine in the target compound could counterbalance this via basicity .

Biological Activity

The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , referred to as "Compound A," is a complex organic molecule characterized by a triazole-thiazole core structure. This compound features multiple functional groups including a piperazine moiety with a 3-chlorophenyl group and a 2-fluorophenyl group, along with a furan ring. Such structural diversity suggests potential for varied biological activities and applications in medicinal chemistry.

Structural Analysis

The structural features of Compound A can be summarized as follows:

Structural Feature Description
Core Structure Triazole-thiazole
Piperazine Moiety Substituted with 3-chlorophenyl and 2-fluorophenyl groups
Furan Ring Electron-rich, reactive towards electrophiles

This unique combination of pharmacologically relevant moieties may confer distinct biological properties not observed in simpler analogs.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that modifications on the piperazine and triazole rings significantly influence biological activity. For example:

  • Piperazine Derivatives : Variations in substituents on the piperazine ring have been shown to enhance binding affinity to serotonin receptors, leading to increased antidepressant efficacy .
  • Triazole Derivatives : Modifications on the triazole core can lead to enhanced antifungal activity. A recent study highlighted the effectiveness of specific substitutions in improving the potency against fungal strains .

In Vitro and In Vivo Studies

Although direct studies on Compound A are lacking, related compounds have undergone extensive testing:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and CaCo-2) with IC50 values ranging from 10 μM to 50 μM .
  • In Vivo Studies : Animal models have shown that triazole derivatives can effectively reduce tumor growth and metastasis when administered at therapeutic doses .

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